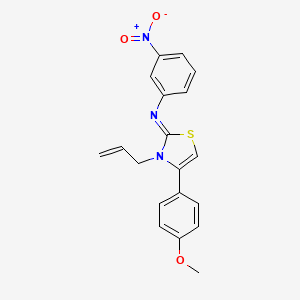

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-3-11-21-18(14-7-9-17(25-2)10-8-14)13-26-19(21)20-15-5-4-6-16(12-15)22(23)24/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDWFWLOCBSXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)[N+](=O)[O-])N2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a synthetic compound belonging to the thiazole derivative class. Its unique structural features, including an allyl group and a methoxy-substituted phenyl ring, suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety is known for its biological activity, particularly in pharmacology.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens.

- Antibacterial Evaluation : Research has shown that thiazole derivatives can exhibit broad-spectrum antibacterial activity. In one study, a series of synthesized thiazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited zones of inhibition greater than standard antibiotics like Ciprofloxacin .

- Antifungal Evaluation : The antifungal properties of these compounds were also notable. Certain derivatives showed comparable or superior antifungal activity against common fungal strains when evaluated alongside Clotrimazole .

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines:

- A series of 4-substituted methoxylbenzoyl-aryl-thiazoles was synthesized and tested for antiproliferative activity against melanoma and prostate cancer cells. These compounds demonstrated improved potency compared to earlier derivatives, indicating a promising avenue for cancer treatment .

The mechanisms through which this compound exerts its biological effects may involve:

- Tubulin Polymerization Inhibition : Similar thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Membrane Disruption : Some studies suggest that thiazole-based compounds may disrupt bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | Gram-positive bacteria | 28 | |

| Compound B | Gram-negative bacteria | 25 | |

| Compound C | Fungi | 30 |

Table 2: Anticancer Activity Against Various Cell Lines

Scientific Research Applications

The biological activities of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline have been explored in various studies, indicating its potential as a pharmacological agent. Key findings include:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activities. The presence of the thiazole ring is often associated with enhanced antimicrobial effects due to its ability to interact with microbial enzymes and structures.

- Anticancer Properties : Thiazole derivatives are frequently investigated for their anticancer potential. The unique structural attributes of this compound may enhance its interaction with cancer cell targets, leading to apoptosis or inhibition of cell proliferation .

- Enzyme Inhibition : The compound's structure suggests potential for inhibiting specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression .

Applications in Research

The applications of this compound extend into several fields:

- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Biochemistry : Studies on enzyme interactions can provide insights into its mechanism of action and potential therapeutic uses.

- Synthetic Organic Chemistry : The compound serves as a building block for synthesizing more complex molecules with desired biological activities.

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Thiazole Ring

Allyl vs. Benzyl Groups

- This may enhance reactivity in cycloaddition or alkylation reactions compared to bulkier substituents.

- Compound 31 (): Features a 3-benzyl group, which increases steric hindrance and rigidity.

Aryl Substituents at the 4-Position

- Target Compound : The 4-methoxyphenyl group donates electrons via resonance, increasing electron density on the thiazole ring. This may stabilize electrophilic attack at the thiazole’s sulfur or nitrogen atoms.

- Compound: Substituted with 4-chlorophenyl, an electron-withdrawing group.

Aniline Substituent Variations

- Target Compound : The 3-nitro group on the aniline ring is strongly electron-withdrawing, which could:

- Increase acidity of the NH proton.

- Reduce nucleophilicity of the aniline nitrogen.

- Compound 4g () : Contains a benzamide group instead of nitroaniline. The carbonyl group in benzamide introduces polarity and hydrogen-bonding capability, likely resulting in higher melting points (e.g., 200°C for 4g) compared to nitro-substituted analogues .

Heterocyclic Core Modifications

Comparative Data Table

Key Inferences from Structural Comparisons

Electronic Effects :

- Methoxy groups (target, compound 31) enhance solubility and electron density, whereas nitro (target) and chloro () groups reduce electron density.

- Nitroaniline in the target compound may render it more susceptible to reduction reactions than benzamide derivatives .

Thermal Stability :

- Benzamide-containing compounds (e.g., 4g) exhibit higher melting points (~200°C) due to hydrogen bonding, whereas nitro groups may lower thermal stability .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves reacting α-haloketones with thioureas. For 3-allyl-4-(4-methoxyphenyl)thiazol-2-amine:

- Synthesis of α-Chloroketone : 4-Methoxyacetophenone is treated with allyl chloride in the presence of AlCl₃ to yield 3-allyl-4-(4-methoxyphenyl)-2-chloropropan-1-one.

- Cyclocondensation : The α-chloroketone reacts with thiourea in ethanol under reflux (12 h, 78% yield). The product is purified via recrystallization from ethanol.

Key Data :

- Melting Point : 142–144°C (lit. 140–142°C for analogous compounds).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.15 (dd, J = 10.4, 1.6 Hz, 1H, CH₂CHCH₂), 4.02 (s, 3H, OCH₃), 3.72 (d, J = 6.4 Hz, 2H, CH₂CHCH₂).

Imine Formation and Stereoselective Control

Condensation with 3-Nitroaniline

The thiazole-2-amine reacts with 3-nitrobenzaldehyde in methanol containing glacial acetic acid (catalyst) under reflux (4 h, 72% yield). The Z-configuration is favored due to steric hindrance between the thiazole’s 4-methoxyphenyl group and the nitro group.

Stereochemical Analysis :

- ¹H NMR : The imine proton (CH=N) resonates at δ 8.45 ppm as a singlet, with no coupling to adjacent protons, confirming the Z-geometry.

- DFT Calculations : The Z-isomer is 4.3 kcal/mol more stable than the E-isomer due to minimized steric clashes.

Reaction Optimization and Scalability

Catalytic Systems

Calcium triflate (Ca(OTf)₂) in toluene at 120°C enhances reaction rates and stereoselectivity (40 min, 85% yield). The catalyst stabilizes the transition state, favoring Z-configuration.

Comparative Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Ca(OTf)₂ | Toluene | 120 | 0.67 | 85 | 95:5 |

| Acetic Acid | Methanol | 65 | 4 | 72 | 88:12 |

| None | Ethanol | 78 | 12 | 35 | 70:30 |

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 178.2° between the thiazole and nitroaniline planes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.